molecular formula C30H24N4 B12468211 9,9'-Piperazine-1,4-diyldiacridine

9,9'-Piperazine-1,4-diyldiacridine

Cat. No.: B12468211
M. Wt: 440.5 g/mol
InChI Key: XTKZVYQACBEXRA-UHFFFAOYSA-N
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Description

9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE: is a complex organic compound that belongs to the acridine family. Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure with two acridine moieties connected by a piperazine linker, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE typically involves the reaction of acridine derivatives with piperazine. One common method includes the nucleophilic substitution reaction where acridine is reacted with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds .

Scientific Research Applications

Chemistry: In chemistry, 9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological studies, particularly in its ability to intercalate with DNA. This property makes it a valuable tool for studying DNA interactions and developing new therapeutic agents for treating diseases such as cancer .

Medicine: In medicine, acridine derivatives, including 9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE, are being investigated for their potential as anticancer agents. Their ability to inhibit topoisomerase enzymes and induce apoptosis in cancer cells makes them promising candidates for drug development .

Industry: In the industrial sector, this compound is used in the development of dyes and pigments due to its strong fluorescence properties. It is also explored for its potential use in organic electronics and photophysical applications .

Mechanism of Action

The mechanism of action of 9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells . The molecular targets include DNA and topoisomerase enzymes, and the pathways involved are related to DNA damage response and apoptosis .

Comparison with Similar Compounds

Uniqueness: What sets 9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE apart from these similar compounds is its dual acridine structure connected by a piperazine linker. This unique configuration enhances its ability to intercalate with DNA and increases its potential as a therapeutic agent .

Properties

Molecular Formula

C30H24N4

Molecular Weight

440.5 g/mol

IUPAC Name

9-(4-acridin-9-ylpiperazin-1-yl)acridine

InChI

InChI=1S/C30H24N4/c1-5-13-25-21(9-1)29(22-10-2-6-14-26(22)31-25)33-17-19-34(20-18-33)30-23-11-3-7-15-27(23)32-28-16-8-4-12-24(28)30/h1-16H,17-20H2

InChI Key

XTKZVYQACBEXRA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C3C=CC=CC3=NC4=CC=CC=C42)C5=C6C=CC=CC6=NC7=CC=CC=C75

Origin of Product

United States

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